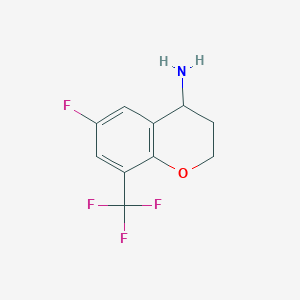
3-(2-(Isopentyl(phenethyl)amino)ethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Isopentyl(phenethyl)amino)ethyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes an isopentyl group, a phenethyl group, and an aminoethyl chain, all connected to a phenol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Isopentyl(phenethyl)amino)ethyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with an appropriate alkyl halide in the presence of a base. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-(2-(Isopentyl(phenethyl)amino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
3-(2-(Isopentyl(phenethyl)amino)ethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-(Isopentyl(phenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The aminoethyl chain may interact with receptors or ion channels, modulating their function. These interactions can lead to various biological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
Phenol: The simplest member of the phenol family, with a single hydroxyl group attached to a benzene ring.
2-Phenylethanol: Contains a phenethyl group attached to an alcohol.
Isopentylamine: Features an isopentyl group attached to an amine.
Uniqueness
3-(2-(Isopentyl(phenethyl)amino)ethyl)phenol is unique due to its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
特性
分子式 |
C21H29NO |
|---|---|
分子量 |
311.5 g/mol |
IUPAC名 |
3-[2-[3-methylbutyl(2-phenylethyl)amino]ethyl]phenol |
InChI |
InChI=1S/C21H29NO/c1-18(2)11-14-22(15-12-19-7-4-3-5-8-19)16-13-20-9-6-10-21(23)17-20/h3-10,17-18,23H,11-16H2,1-2H3 |
InChIキー |
SPNKPIHSZGSXHQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B13045628.png)
![(1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13045636.png)
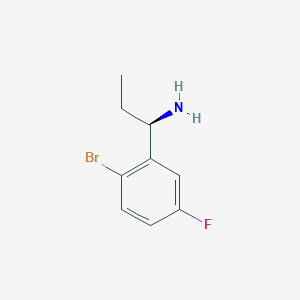
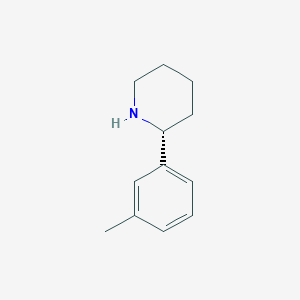
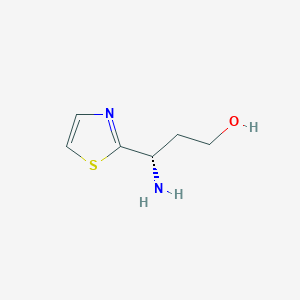

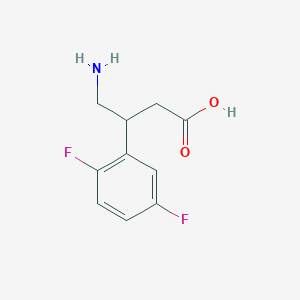
![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B13045677.png)
![7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13045682.png)
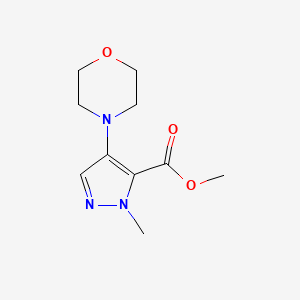
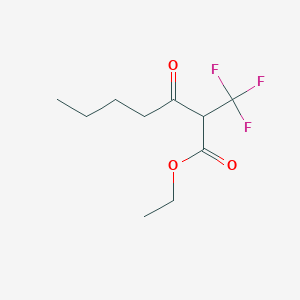
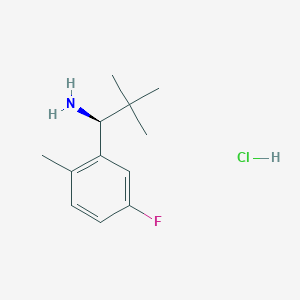
![1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13045712.png)
